molecular formula C18H21N5O2 B2387615 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate CAS No. 1131148-23-6

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate

Cat. No. B2387615
CAS RN: 1131148-23-6
M. Wt: 339.399
InChI Key: KVZVRXFNRHFICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate, also known as Boc-protected benzotriazole (Boc-BT), is a chemical compound that has gained significant attention in scientific research due to its unique properties. Boc-BT is a versatile reagent that can be used in a variety of organic reactions, including peptide synthesis and polymerization.

Scientific Research Applications

Boc-BT has a wide range of applications in scientific research. One of the most significant applications is in peptide synthesis. Boc-BT can be used as a coupling reagent in solid-phase peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. Boc-BT has also been used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery and gene therapy.

Mechanism of Action

The mechanism of action of Boc-BT is not fully understood. However, it is believed that Boc-BT acts as a nucleophilic catalyst, facilitating the formation of peptide bonds by attacking the carbonyl group of the amino acid. Boc-BT can also act as a scavenger of unwanted byproducts in chemical reactions, which can increase the yield of the desired product.
Biochemical and Physiological Effects:
Boc-BT has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low levels of acute toxicity. Boc-BT is also stable under a wide range of conditions, making it an attractive reagent for use in a variety of applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of Boc-BT is its versatility. It can be used in a wide range of chemical reactions, including peptide synthesis and polymerization. Boc-BT is also relatively inexpensive and easy to prepare. However, Boc-BT has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, Boc-BT can be difficult to remove from the final product, which can complicate purification.

Future Directions

There are many potential future directions for research on Boc-BT. One area of interest is the development of new applications for Boc-BT in organic synthesis. For example, Boc-BT could be used in the synthesis of new types of polymers or in the development of new drug delivery systems. Another potential direction is the development of new methods for removing Boc-BT from reaction products, which could simplify the purification process. Finally, there is potential for further research on the mechanism of action of Boc-BT, which could lead to a better understanding of its properties and potential applications.

Synthesis Methods

The synthesis of Boc-BT involves the reaction of 1H-1,2,3-benzotriazole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then treated with pyridine-3-methanol to form Boc-BT. The overall yield of this process is typically around 70%.

properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVRXFNRHFICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.